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Compound of Interest

Compound Name:
2,2-Diethoxy-N-ethyl-1-

ethanamine

Cat. No.: B031362 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

physicochemical and biological properties of 2,2-Diethoxy-N-ethyl-1-ethanamine and related

compounds, offering a comparative analysis with alternative synthetic intermediates and

biologically active molecules.

Introduction
2,2-Diethoxy-N-ethyl-1-ethanamine and its derivatives are aliphatic amines containing a

reactive acetal functional group. This structural motif makes them valuable intermediates in

organic synthesis and potential candidates for biological evaluation. Their utility stems from the

acetal's stability under basic conditions and its susceptibility to hydrolysis under acidic

conditions, allowing for the controlled release of an aldehyde functionality. The presence of a

secondary amine in 2,2-Diethoxy-N-ethyl-1-ethanamine provides a site for further

functionalization, leading to a diverse range of derivatives with potential applications in

medicinal chemistry and materials science. This guide provides a comparative overview of the

characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine, its close analogs, and alternative

compounds, supported by available experimental data.

Physicochemical Properties
The physicochemical properties of 2,2-Diethoxy-N-ethyl-1-ethanamine and its derivatives are

crucial for their handling, reactivity, and pharmacokinetic profiling. While specific experimental

data for 2,2-Diethoxy-N-ethyl-1-ethanamine is not widely available in the public domain, a
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comparative analysis can be drawn from its close analogs: 2,2-diethoxyethylamine (the primary

amine), 2,2-Diethoxy-N,N-dimethylethanamine, and N,N-diethylaminoacetaldehyde diethyl

acetal.

Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Refractive
Index

2,2-Diethoxy-

N-ethyl-1-

ethanamine

69148-92-1 C8H19NO2 161.24
185.4 (at 760

mmHg)[1]
1.419[1]

2,2-

Diethoxyethyl

amine

645-36-3 C6H15NO2 133.19 163[2]
1.4155-

1.4195

2,2-Diethoxy-

N,N-

dimethyletha

namine

3616-56-6 C8H19NO2 161.24 - 1.41

N,N-

Diethylamino

acetaldehyde

diethyl acetal

3616-57-7 C10H23NO2 189.30
194.5 (at 760

mmHg)[3]
1.432[3]

Note: The boiling point for 2,2-Diethoxy-N,N-dimethylethanamine is not readily available in the

provided search results.

Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of organic

compounds. While a complete set of spectra for 2,2-Diethoxy-N-ethyl-1-ethanamine is not

publicly available, representative data from its primary amine analog, 2,2-diethoxyethylamine,

can provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 2,2-diethoxyethylamine shows characteristic signals for

the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a

triplet for the methine proton of the acetal, and signals for the aminomethylene and amine

protons. For 2,2-Diethoxy-N-ethyl-1-ethanamine, one would expect additional signals

corresponding to the N-ethyl group (a triplet and a quartet). A ¹H NMR spectrum is available

for 2,2-Diethoxy-N,N-dimethylethanamine[4].

¹³C NMR: The ¹³C NMR spectrum of 2,2-diethoxyethylamine reveals signals for the carbons

of the ethoxy groups, the acetal carbon, and the aminomethylene carbon. For the N-ethyl

derivative, additional resonances for the ethyl group carbons would be present.

3.2. Mass Spectrometry (MS)

The mass spectrum of 2,2-diethoxyethylamine shows a molecular ion peak and characteristic

fragmentation patterns involving the loss of ethoxy and alkyl groups.[5] A key fragmentation

pathway for aliphatic amines is the α-cleavage, leading to the formation of a stable iminium ion.

For 2,2-Diethoxy-N-ethyl-1-ethanamine, the fragmentation pattern would be influenced by the

N-ethyl group.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2,2-diethoxyethylamine exhibits characteristic absorption bands for N-H

stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O

stretching of the acetal group (strong bands in the 1050-1150 cm⁻¹ region).[6] For 2,2-
Diethoxy-N-ethyl-1-ethanamine, the N-H stretching band would be a single peak,

characteristic of a secondary amine.

Synthesis Protocols
The synthesis of 2,2-Diethoxy-N-ethyl-1-ethanamine can be achieved through several routes,

primarily involving the N-alkylation of a primary amine or the reaction of a haloacetal with an

amine.

4.1. Reductive Amination

A common method for the synthesis of N-alkylated amines is the reductive amination of an

aldehyde. In this case, aminoacetaldehyde diethyl acetal could be reacted with acetaldehyde in
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the presence of a reducing agent like sodium borohydride.

4.2. N-Alkylation of 2,2-diethoxyethylamine

2,2-diethoxyethylamine can be N-alkylated using an ethylating agent such as ethyl bromide or

ethyl iodide in the presence of a base to neutralize the hydrohalic acid formed.

4.3. Reaction of Chloroacetaldehyde Diethyl Acetal with Ethylamine

A straightforward approach involves the nucleophilic substitution of the chlorine atom in

chloroacetaldehyde diethyl acetal with ethylamine.[7] This reaction is typically carried out in a

suitable solvent and may require heating.

Experimental Workflow: Synthesis of N-Substituted Aminoacetals

Caption: General synthesis of N-substituted aminoacetals.

Biological Activity and Comparison with
Alternatives
While specific biological data for 2,2-Diethoxy-N-ethyl-1-ethanamine is limited, the broader

class of aliphatic amines and N-substituted compounds has been investigated for various

biological activities.

5.1. Antimicrobial Activity

Aliphatic amines and their derivatives have shown potential as antimicrobial agents. The

mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. For

instance, a series of 2-aryloxy-N,N-diethylethanamine hydrochlorides exhibited weak

antimicrobial activity against S. aureus and E. coli.[8] Similarly, N,N′-Bis(2-hydroxylbenzyl)-1,2-

ethanediamine derivatives have demonstrated significant antimicrobial activity.[1][9]

Comparison with Cinnamaldehyde Derivatives: Cinnamaldehyde and its derivatives are known

for their antimicrobial properties, with some analogs showing potent activity against pathogens

like Acinetobacter baumannii by inhibiting cell division.[10] These compounds represent a

different class of antimicrobials and could serve as a benchmark for evaluating the efficacy of

novel aminoacetal derivatives.
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5.2. Cytotoxicity

The cytotoxicity of aliphatic amines is a critical consideration for their potential use in drug

development. Studies have shown a structure-activity relationship for the cytotoxicity of

aliphatic amines, with factors like chain length influencing their toxicity.[5][6] Generally, aliphatic

amines can cause skin, eye, and mucous membrane irritation.[11]

5.3. Enzyme Inhibition

The amine functionality in these derivatives makes them potential candidates for enzyme

inhibition, particularly for enzymes with anionic binding sites. For example, various N-

substituted compounds have been investigated as inhibitors of enzymes like nitric oxide

synthase.[12]

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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